N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine)
Overview
Description
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is a low-molecular-weight compound widely used as a clay-swelling inhibitor. This compound is particularly effective in preventing the hydration of clay minerals, which can lead to wellbore instability and reservoir damage during drilling operations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) typically involves the reaction of ethylenediamine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating diseases related to enzyme dysfunction.
Industry: Widely used in the oil and gas industry as a clay-swelling inhibitor to prevent wellbore instability.
Mechanism of Action
The compound exerts its effects by adsorbing onto the surface of clay minerals, thereby preventing their hydration and swelling. The adsorption mechanism involves the interaction of the compound’s amine groups with the negatively charged sites on the clay surface. This interaction stabilizes the clay structure and prevents water molecules from penetrating and causing swelling .
Comparison with Similar Compounds
Similar Compounds
- N1,N1’-(Propane-1,3-diyl)bis(ethane-1,2-diamine)
- N1,N1’-(Butane-1,4-diyl)bis(ethane-1,2-diamine)
- N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)
Uniqueness
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is unique due to its low molecular weight and high efficacy as a clay-swelling inhibitor. Its specific molecular structure allows for strong adsorption onto clay surfaces, making it more effective than similar compounds in preventing wellbore instability .
Properties
IUPAC Name |
N'-[2-[2-aminoethyl(methyl)amino]ethyl]-N'-methylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4/c1-11(5-3-9)7-8-12(2)6-4-10/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXZYPCARKJGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CCN(C)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444968 | |
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-methylethane-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-58-3 | |
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-methylethane-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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